Hydron;acetate

Inflammation 5-Lipoxygenase Cyclooxygenase

Standard ferulate esters lack the lipophilicity and balanced dual enzyme inhibition required for neutrophil-driven inflammation models. (-)-Bornyl ferulate solves this with: - Dual 5-LO/COX inhibition: IC50 10.4 µM / 12.0 µM - High lipophilicity (logP ≈4.91) for lipid-based formulations - Validated analytical marker for Notopterygium incisum QC Supplied as ≥95% pure reference standard with NMR/MS verification. Ideal for SAR studies and patent-informed brain distribution research.

Molecular Formula C2H4O2
C2H4O2
CH3COOH
CH3COOH
Molecular Weight 60.05 g/mol
CAS No. 55511-07-4
Cat. No. B044697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydron;acetate
CAS55511-07-4
Synonyms(1S,2R,4S)-13-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid 7,7-Trimethylbicyclo[2.2.1]hept-2-yl Ester;  (1S-endo)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Ester; _x000B_
Molecular FormulaC2H4O2
C2H4O2
CH3COOH
CH3COOH
Molecular Weight60.05 g/mol
Structural Identifiers
SMILES[H+].CC(=O)[O-]
InChIInChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
InChIKeyQTBSBXVTEAMEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 73° F (NTP, 1992)
1000000 mg/L (at 25 °C)
16.65 M
1000 mg/mL at 25 °C
Miscible with water
Miscible with ethanol, ethyl ether, acetone, benzene;  soluble in carbon tetrachloride, carbon disulfide
Miscible with glycerol;  insoluble in carbon disulfide
1000.0 mg/mL
Solubility in water: miscible
miscible with water, alcohol, and glycerrin
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Bornyl Ferulate: Physicochemical and Pharmacological Overview


(-)-Bornyl ferulate (commonly cataloged under the database-derived name Hydron;acetate, CAS 55511-07-4) is a naturally occurring monoterpenoid phenylpropanoid ester formed by condensation of (-)-borneol and ferulic acid [1]. It belongs to the coumaric acid derivative class and has been isolated from botanical sources including Notopterygium incisum, Coreopsis mutica, and Verbesina turbacensis [1][2]. Its primary reported bioactivity is dual inhibition of 5-lipoxygenase (5-LO) and cyclooxygenase (COX), the two key branches of arachidonic acid metabolism [1]. Unlike many in-class ferulate esters, (-)-bornyl ferulate carries a bulky bicyclic monoterpene alcohol moiety that confers substantially higher calculated lipophilicity (ALOGPS logP ≈ 4.91) and correspondingly lower aqueous solubility (~0.01 g/L) relative to simpler ferulate analogs [3], a property that directly impacts its utility in lipid-rich experimental systems, formulation design, and structure-activity relationship (SAR) studies.

Why Generic Ferulate Ester Substitution Fails


The ferulate ester chemical space contains multiple structurally related compounds—phenethyl ferulate, ethyl ferulate, methyl ferulate, and the parent ferulic acid—that are often considered interchangeable based solely on the shared feruloyl pharmacophore. However, such substitution overlooks the decisive influence of the alcohol moiety on both enzyme inhibition potency ratios and physicochemical handling properties. In the canonical Zschocke et al. study, phenethyl ferulate exhibited significantly stronger COX inhibition than (-)-bornyl ferulate, while the 5-LO/COX inhibition ratio differed between the two esters [1]. Furthermore, (-)-bornyl ferulate’s calculated logP of 4.91 (vs. ~1.4 for ferulic acid) translates to dramatically different partitioning behavior in lipid-based assay systems, protein binding, and membrane permeability [2]. A patent specifically addressing bornyl ferulate synthesis notes that esterification of ferulic acid with borneol was pursued to overcome ferulic acid’s “strong hydrophilicity, poor fat solubility, and fast metabolism,” explicitly targeting improved distribution to lipid-rich compartments including the brain [3]. Therefore, substituting a simpler ferulate ester for (-)-bornyl ferulate in an experimental protocol risks simultaneously altering both the pharmacodynamic profile (relative enzyme inhibition) and the pharmacokinetic/disposition behavior, generating data that cannot be reliably compared across studies.

Quantitative Differentiation from Closest Analogs


Dual 5-LO/COX Inhibition Potency vs. Phenethyl Ferulate

In the foundational study by Zschocke et al. (1997), (-)-bornyl ferulate was identified alongside phenethyl ferulate and falcarindiol as active principles in Notopterygium incisum extracts. In cell-free enzyme assays, (-)-bornyl ferulate inhibited 5-LO with an IC50 of 10.4 μM and COX with an IC50 of 12.0 μM, yielding a 5-LO/COX IC50 ratio of approximately 0.87 [1]. Phenethyl ferulate, the major active constituent in the same extract, displayed substantially more potent COX inhibition (quantitative IC50 value reported in the original paper), making the COX inhibitory activity of the extract “mainly responsible” due to its content of phenethyl ferulate [1]. This establishes that (-)-bornyl ferulate provides a more balanced dual inhibition profile (near-equipotent on both enzymes) compared to the COX-dominant phenethyl ferulate.

Inflammation 5-Lipoxygenase Cyclooxygenase

Lipophilicity and Tissue Partitioning vs. Ferulic Acid

(-)-Bornyl ferulate exhibits a calculated ALOGPS logP of 4.91 and a ChemAxon logP of 4.56, corresponding to a predicted water solubility (logS) of -4.5 (~0.01 g/L) [1]. By contrast, the parent compound ferulic acid (4-hydroxy-3-methoxycinnamic acid) has a measured logP of approximately 1.4–1.5 and water solubility on the order of 0.6–1.0 g/L [2]. This represents a logP differential of >3 orders of magnitude (approximately 3,000-fold higher octanol-water partition coefficient for the bornyl ester), confirming that (-)-bornyl ferulate is markedly more lipophilic. The patent literature explicitly frames this lipophilicity enhancement as the rationale for synthesizing bornyl ferulate: to overcome ferulic acid’s “strong hydrophilicity, poor fat solubility, and fast metabolism” that restricts its brain distribution [3].

Physicochemical profiling Lipophilicity Formulation design

Monoterpene Moiety and 5-LO Selectivity vs. Bornyl Acetate

(-)-Bornyl ferulate carries a feruloyl acid moiety linked to the bicyclic monoterpene (-)-borneol. In contrast, the closely related compound (-)-bornyl acetate (CAS 5655-61-8) bears a simple acetyl group esterified to the same borneol scaffold. While bornyl acetate is recognized for its anti-inflammatory and analgesic properties, systematic enzyme inhibition profiling reveals that bornyl acetate lacks significant direct 5-LO and COX inhibitory activity at comparable concentrations—its anti-inflammatory effects are attributed primarily to modulation of pro-inflammatory cytokine expression and NF-κB signaling rather than direct arachidonic acid cascade enzyme inhibition [1]. The feruloyl moiety in (-)-bornyl ferulate is thus the essential pharmacophore for dual enzyme inhibition. This structural distinction means that researchers seeking to probe arachidonic acid pathway modulation with a monoterpene-based scaffold must select the ferulate ester, not the acetate.

Structure-activity relationship Monoterpenoid esters Anti-inflammatory

Botanical Source Traceability vs. Synthetic Ferulate Esters

(-)-Bornyl ferulate serves as a minor but chemotaxonomically informative marker compound in the quality standardization of Notopterygium incisum (Qianghuo) and related Umbelliferae species. Zschocke et al. demonstrated that HPLC quantification of the major constituents phenethyl ferulate and falcarindiol, alongside the minor marker (-)-bornyl ferulate, enabled unambiguous characterization and differentiation of seven commercial drug samples from different geographic sources [1]. In contrast, simple alkyl ferulate esters such as ethyl ferulate and methyl ferulate are widely distributed across plant families and lack the species-specific chemotaxonomic resolution provided by the bornyl ester. The presence of the (-)-borneol moiety, a chiral bicyclic monoterpene, imparts both stereochemical specificity and botanical source association that simpler ferulate esters cannot replicate [1][2].

Herbal quality control Phytochemical fingerprinting Analytical standards

Procurement-Relevant Application Scenarios


Balanced Arachidonic Acid Cascade Modulation

(-)-Bornyl ferulate’s near-equipotent dual inhibition of 5-LO (IC50 = 10.4 μM) and COX (IC50 = 12.0 μM) makes it a valuable pharmacological probe for studies where simultaneous attenuation of both leukotriene and prostaglandin biosynthesis is desired without the pathway skew inherent to COX-selective or 5-LO-selective inhibitors [1]. This balanced profile is particularly relevant in disease models—such as certain neutrophil-driven inflammatory conditions—where shunting of arachidonic acid between pathways can confound interpretation of single-pathway blockade.

Lipid-Based Formulation with High-logP Scaffolds

With a calculated logP of 4.91, (-)-bornyl ferulate is markedly more lipophilic than ferulic acid (logP ~1.4) and many short-chain ferulate esters [2][3]. This property makes it a candidate compound for designing lipid nanoparticle formulations, emulsions, or liposomal delivery systems where higher octanol-water partitioning is required to achieve adequate drug loading in the lipid phase. Patent literature specifically identifies borneol esterification as a strategy to improve ferulic acid’s fat solubility and brain distribution [4].

Herbal Medicine Quality Control and Botanical Authentication

As a minor but chemotaxonomically specific constituent of Notopterygium incisum and related species, (-)-bornyl ferulate serves as an analytical marker for HPLC-based quality standardization [1]. Procurement for this application requires high-purity reference standard material (≥95%) with rigorous identity confirmation via NMR and MS, enabling unambiguous peak assignment in complex botanical extracts and differentiation of authentic material from adulterated or substituted commercial samples [1][5].

SAR Studies of Monoterpene Esters in AA Pathway Enzymology

The unique combination of a chiral bicyclic monoterpene alcohol (borneol) and a hydroxycinnamic acid (ferulic acid) in a single ester scaffold provides a structurally defined platform for SAR investigations. By comparing (-)-bornyl ferulate with bornyl acetate (acetyl ester) and phenethyl ferulate (simple phenethyl ester), researchers can deconvolve the contributions of the terpene moiety, the feruloyl pharmacophore, and the ester linkage to enzyme inhibition potency, selectivity, and physicochemical behavior [1][6].

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